molecular formula C10H9NO3S B8246017 Methyl 7-hydroxy-5-methylthieno[3,2-B]pyridine-3-carboxylate

Methyl 7-hydroxy-5-methylthieno[3,2-B]pyridine-3-carboxylate

Cat. No.: B8246017
M. Wt: 223.25 g/mol
InChI Key: HUKHJFAAEJEYDW-UHFFFAOYSA-N
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Description

Methyl 7-hydroxy-5-methylthieno[3,2-B]pyridine-3-carboxylate is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by its unique structure, which includes a thieno[3,2-B]pyridine core substituted with a methyl group at the 5-position, a hydroxy group at the 7-position, and a carboxylate ester at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-hydroxy-5-methylthieno[3,2-B]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[3,2-B]pyridine core, followed by functional group modifications. For instance, the synthesis might begin with the cyclization of a suitable precursor to form the thieno[3,2-B]pyridine ring system.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis might be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-hydroxy-5-methylthieno[3,2-B]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylate ester can be reduced to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxylate ester may produce an alcohol. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Mechanism of Action

The mechanism of action of Methyl 7-hydroxy-5-methylthieno[3,2-B]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may bind to enzymes or receptors, modulating their activity. The hydroxy and carboxylate groups play a crucial role in these interactions, facilitating hydrogen bonding and electrostatic interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to Methyl 7-hydroxy-5-methylthieno[3,2-B]pyridine-3-carboxylate include other thienopyridine derivatives, such as:

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the hydroxy and carboxylate groups enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in various research fields .

Properties

IUPAC Name

methyl 5-methyl-7-oxo-4H-thieno[3,2-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-5-3-7(12)9-8(11-5)6(4-15-9)10(13)14-2/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKHJFAAEJEYDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C(=CS2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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